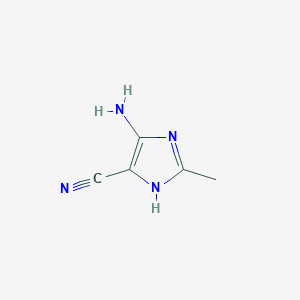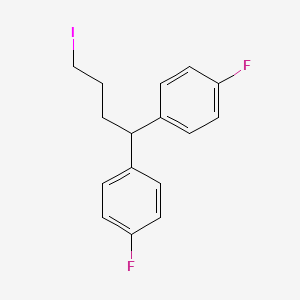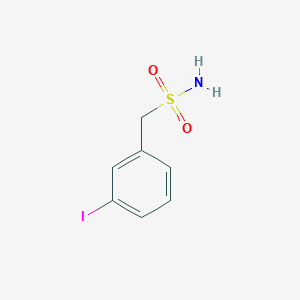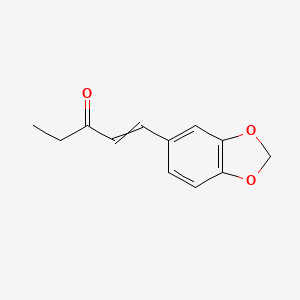
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to a pentene chain. This compound is of interest due to its structural similarity to other methylenedioxyphenyl derivatives, which are known for their diverse chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be synthesized through various methods. One common approach involves the reaction of 3,4-methylenedioxybenzaldehyde with a suitable alkene under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where 3,4-methylenedioxybenzaldehyde reacts with a Grignard reagent followed by dehydration to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted methylenedioxy derivatives.
Applications De Recherche Scientifique
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one involves its interaction with various molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to altered metabolic pathways and biological effects. Additionally, its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter systems and other cellular targets .
Comparaison Avec Des Composés Similaires
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be compared with other methylenedioxyphenyl derivatives such as:
3,4-Methylenedioxyphenyl-2-propanone: Known for its use in the synthesis of MDMA and other psychoactive substances.
3,4-Methylenedioxyphenyl-2-butanone: Similar in structure but with different chemical and biological properties.
3,4-Methylenedioxyphenyl-2-pentanone: Another structural analog with distinct reactivity and applications.
The uniqueness of this compound lies in its specific pentene chain, which imparts unique chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)pent-1-en-3-one |
InChI |
InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3 |
Clé InChI |
HIHLSOAEMNBULL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


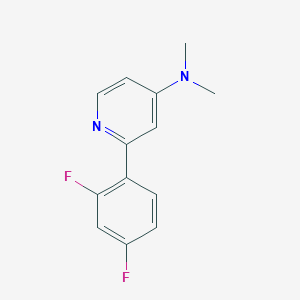
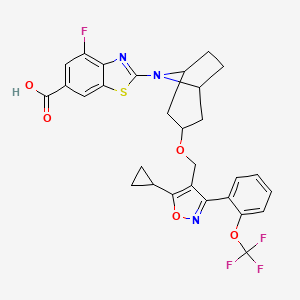
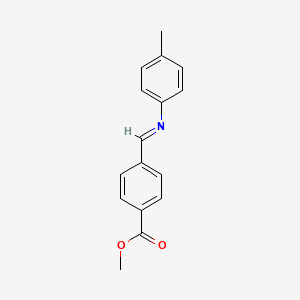
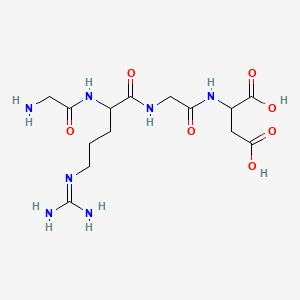
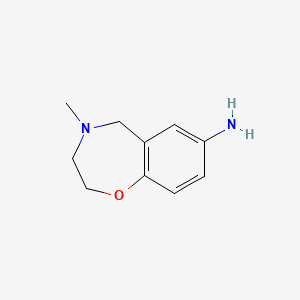
![1-(2-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B8748065.png)
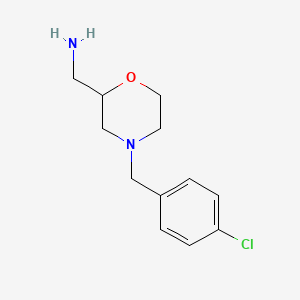
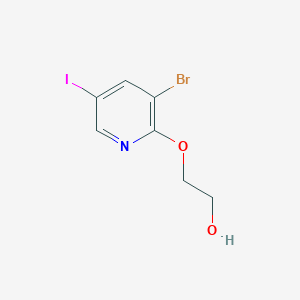
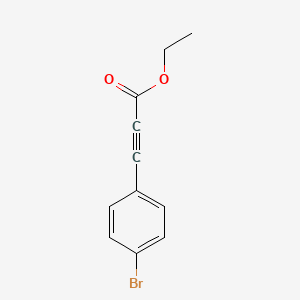
![[3-(Acetyloxy)phenyl]acetic acid](/img/structure/B8748088.png)
![2-[(6-Chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B8748106.png)
